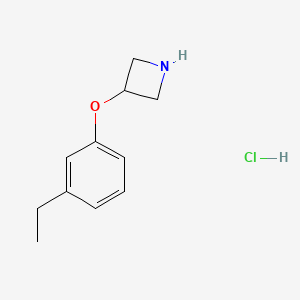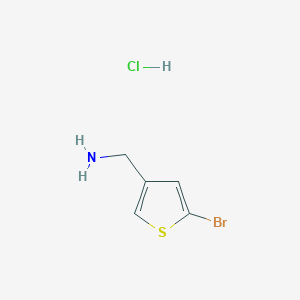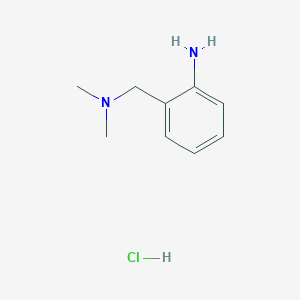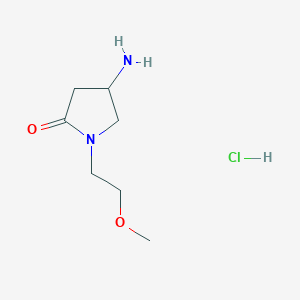![molecular formula C12H16N2O2 B1519594 2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid CAS No. 1094661-79-6](/img/structure/B1519594.png)
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid
Overview
Description
“2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid” is an organic compound . It is a derivative of pyridine with a carboxylic acid substituent .
Molecular Structure Analysis
The molecular structure of “2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid” consists of a pyridine ring with a carboxylic acid substituent and a cyclopentyl(methyl)amino group .
Scientific Research Applications
Enzyme Inhibition and Drug Discovery
- Influenza Neuraminidase Inhibition : The design and synthesis of a potent inhibitor of influenza neuraminidase, incorporating a pyrrolidine core, demonstrates the potential of pyridinecarboxylic acid derivatives in antiviral therapy (Wang et al., 2001).
Synthesis of Novel Compounds
- Synthesis of Pyrrolidine and Azetidine Derivatives : Research into base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes led to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, demonstrating the versatility of aminoalkyl oxiranes in synthesizing cyclic compounds with potential biological activity (Medjahdi et al., 2009).
Antimicrobial Activities
- Antibacterial Agents : A study on fluoronaphthyridines, which share structural similarities with pyridinecarboxylic acid derivatives, revealed their potent in vitro and in vivo antibacterial activities, highlighting the antimicrobial potential of these compounds (Bouzard et al., 1992).
DNA Interactions
- DNA Interactions and Antimicrobial Activity : Pyridine-2-carboxylic acid and its derivatives were characterized for their DNA interactions, spectroscopic properties, and antimicrobial activities against various bacteria and yeast strains. This underscores the potential of pyridinecarboxylic acid derivatives in the development of new antimicrobials and the importance of their interactions with DNA (Tamer et al., 2018).
Heat Resistance Polymers
- Synthesis of Heat-Resistant Polymers : The development of novel heat-resistant poly(amide-imide)s derived from N,N′-[2,5-bis(4-aminobenzylidene)cyclopentanone]bistrimellitimide acid showcases the utility of pyridinecarboxylic acid derivatives in the synthesis of high-performance materials (Hajibeygi et al., 2011).
properties
IUPAC Name |
2-[cyclopentyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14(10-4-2-3-5-10)11-8-9(12(15)16)6-7-13-11/h6-8,10H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJIJBHDNQFRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)
![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)

![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)




![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)